7-hydroxy-N-(3-methylbutyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
Properties
IUPAC Name |
7-hydroxy-N-(3-methylbutyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3S/c1-7(2)3-4-13-9(16)8-10(17)14-12-15(11(8)18)5-6-19-12/h5-7,17H,3-4H2,1-2H3,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROQIQLVBMQCUPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1=C(N=C2N(C1=O)C=CS2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-N-(3-methylbutyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can be achieved through various synthetic routes. One common method involves the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . Another approach is the one-pot three-component condensation reaction involving 7-hydroxy-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-5-one, malononitrile, and aromatic aldehydes in the presence of N,N-diisopropylethylamine (DIPEA) as a catalyst .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the reaction conditions to achieve high yields and purity. The use of green chemistry principles, such as employing non-toxic solvents and catalysts, is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-N-(3-methylbutyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the thiazolopyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazolopyrimidines .
Scientific Research Applications
7-hydroxy-N-(3-methylbutyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of agricultural chemicals and photoactive materials.
Mechanism of Action
The mechanism of action of 7-hydroxy-N-(3-methylbutyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as tyrosinase, which plays a crucial role in melanin production . Additionally, it can interact with DNA and proteins, leading to the disruption of cellular processes and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 6
The carboxamide group at position 6 is a critical functional moiety. Key analogs and their differences are summarized below:
Key Observations :
- Lipophilicity : The 3-methylbutyl chain in the target compound enhances membrane permeability compared to the hydroxypropyl analog .
- Solubility : Hydroxypropyl and phenyl substituents exhibit opposing effects—polar groups improve aqueous solubility, while aromatic groups reduce it .
- Stability : Carboxamides (target compound) are more hydrolytically stable than esters (e.g., ethyl carboxylate) under physiological conditions .
Substituent Effects at Position 5 and 7
Variations at positions 5 and 7 influence electronic properties and intermolecular interactions:
Key Observations :
- Hydrogen Bonding : The 7-hydroxy group in the target compound facilitates stronger crystal packing and protein binding compared to methyl or nitro groups .
Structural Conformation and Crystallography
Crystal structures of related compounds reveal key trends:
- Ring Puckering : The thiazolo-pyrimidine core in analogs like ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate adopts a flattened boat conformation, with deviations of ~0.224 Å from planarity .
- Intermolecular Interactions : Hydrogen bonds (C–H···O) and π-halogen interactions (e.g., Br···π) dominate packing patterns, as seen in bromophenyl derivatives .
- Dihedral Angles : Substituents like trimethoxybenzylidene introduce steric effects, creating dihedral angles >80° with aromatic rings, which may hinder co-planarity in biological targets .
Biological Activity
7-hydroxy-N-(3-methylbutyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound belonging to the thiazolopyrimidine family. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Understanding its biological activity is crucial for exploring its therapeutic applications.
Chemical Structure and Properties
The molecular formula of 7-hydroxy-N-(3-methylbutyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is with a molar mass of approximately 283.36 g/mol. The compound features a thiazole ring fused with a pyrimidine structure, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₇N₃O₂S |
| Molar Mass | 283.36 g/mol |
| Density | Predicted: 1.56 g/cm³ |
| Boiling Point | Predicted: 352.3 °C |
| pKa | -1.02 |
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. It may inhibit certain enzymes or proteins involved in critical cellular processes, thereby exerting its effects on inflammation and tumor growth. For instance, thiazolopyrimidine derivatives have been shown to modulate pathways related to histone deacetylases (HDACs), which are crucial in cancer biology.
Antimicrobial Activity
Studies have indicated that compounds in the thiazolopyrimidine class exhibit significant antimicrobial properties. This can be attributed to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.
Anti-inflammatory Effects
Research has demonstrated that 7-hydroxy-N-(3-methylbutyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide possesses anti-inflammatory properties. This activity is often assessed using in vitro assays measuring cytokine production and cell viability in response to inflammatory stimuli.
Anticancer Potential
The compound's anticancer activity has been evaluated in various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. In vitro studies utilizing the MTT assay have shown that certain derivatives exhibit cytotoxic effects at specific concentrations, indicating their potential as anticancer agents.
Case Studies
-
Study on Anticancer Activity :
A recent investigation evaluated the cytotoxic effects of several thiazolopyrimidine derivatives on human cancer cell lines. The study found that compounds similar to 7-hydroxy-N-(3-methylbutyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide exhibited significant inhibition of cell proliferation at concentrations ranging from 1 µM to 25 µM. -
Anti-inflammatory Mechanisms :
Another study focused on the anti-inflammatory mechanisms of thiazolopyrimidine compounds. It was observed that these compounds could significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
